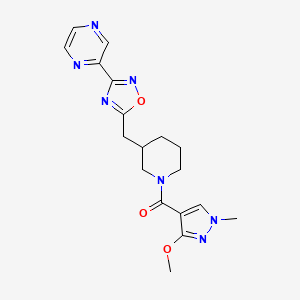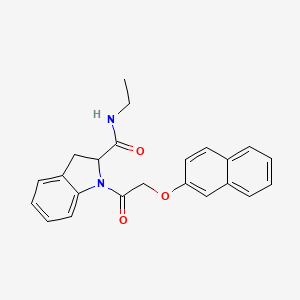
1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells .
Pharmacokinetics
The compound’s molecular weight of 35638 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes become infected but progress more slowly to AIDS and respond better to treatment . Therefore, the blockade of the CCR5 receptor by this compound could potentially slow the progression of AIDS in infected individuals .
Preparation Methods
The synthesis of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine can be compared with other similar compounds such as:
1-Benzyl-N-(4-(diethylamino)benzyl)piperidin-4-amine: This compound has a similar piperidine structure but with different substituents, leading to distinct chemical and biological properties.
N-Benzyl-5-(2,4-dinitrophenyl)-1,3,4-thiadiazol-2-amine: Another compound with a dinitrophenyl group, but with a thiadiazole ring instead of a piperidine ring.
Properties
IUPAC Name |
1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATECHEQIQHWYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
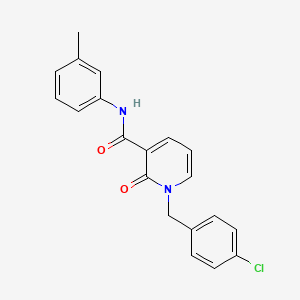
![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)
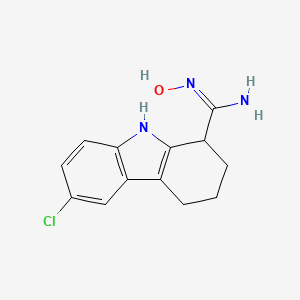
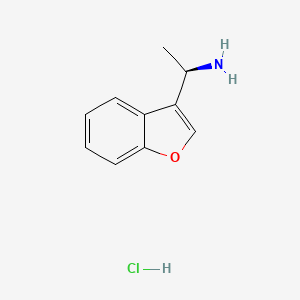
![N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408822.png)
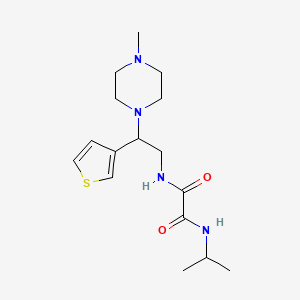
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
![N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2408828.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)
